4-(1-phenylethyl)aniline
Overview
Description
4-(1-phenylethyl)aniline, also known by its IUPAC name as this compound, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the aniline ring is substituted with a phenylethyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-phenylethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of aniline with phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-phenylethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated aniline derivatives.
Scientific Research Applications
4-(1-phenylethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-phenylethyl)aniline involves its interaction with specific molecular targets. The phenylethyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its structural features .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the phenylethyl group.
N-phenylethylaniline: A similar compound with the phenylethyl group attached to the nitrogen atom instead of the para position.
4-phenyl-2-butanone: Another compound with a phenyl group, but with different functional groups and properties .
Uniqueness
4-(1-phenylethyl)aniline is unique due to the specific positioning of the phenylethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(1-phenylethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQSNPTVCQCLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323058 | |
Record name | 4-(1-phenylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-71-3 | |
Record name | NSC402948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1-phenylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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